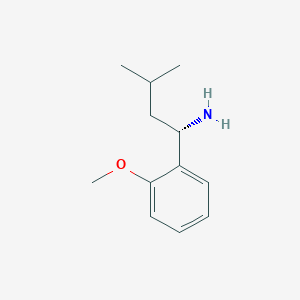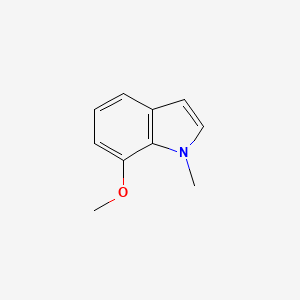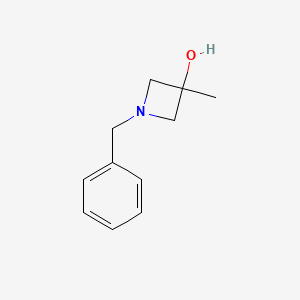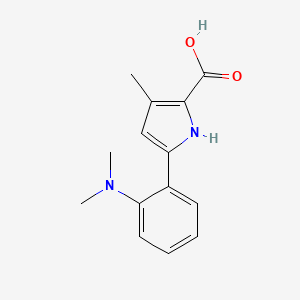
4-(Indolin-6-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Indolin-6-yl)morpholine is a compound that combines the structural features of indoline and morpholine. Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while morpholine is a six-membered ring containing both nitrogen and oxygen atoms. This unique combination imparts distinct chemical and biological properties to this compound, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Indolin-6-yl)morpholine typically involves the reaction of indoline derivatives with morpholine under specific conditions. One common method is the nucleophilic substitution reaction where an indoline derivative with a leaving group (such as a halide) reacts with morpholine in the presence of a base. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions: 4-(Indolin-6-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reduction: Reduction reactions can convert the indoline ring to indoline derivatives with different degrees of saturation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indoline and morpholine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenated indoline derivatives and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are typical reagents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline ring can yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indoline or morpholine rings.
科学研究应用
4-(Indolin-6-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: Research has shown potential for this compound derivatives in treating neurological disorders and cancers.
Industry: It is utilized in the development of materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 4-(Indolin-6-yl)morpholine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The indoline moiety can bind to active sites of enzymes, while the morpholine ring can enhance solubility and bioavailability. The pathways involved often include inhibition of signal transduction processes or modulation of receptor activity.
相似化合物的比较
Indoline: Shares the indoline moiety but lacks the morpholine ring, resulting in different chemical and biological properties.
Morpholine: Contains the morpholine ring but lacks the indoline structure, leading to distinct reactivity and applications.
Indole: Similar to indoline but with a fully aromatic ring system, offering different electronic properties and reactivity.
Uniqueness: 4-(Indolin-6-yl)morpholine is unique due to the combination of indoline and morpholine structures, which imparts a balance of hydrophobic and hydrophilic properties. This dual nature allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound in research and industry.
属性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC 名称 |
4-(2,3-dihydro-1H-indol-6-yl)morpholine |
InChI |
InChI=1S/C12H16N2O/c1-2-11(14-5-7-15-8-6-14)9-12-10(1)3-4-13-12/h1-2,9,13H,3-8H2 |
InChI 键 |
RWNVMXMUXVGBBO-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2=C1C=CC(=C2)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![4-(2-Methoxyphenyl)-2-methylimidazo[1,5-A]pyrimidine-8-carboxylic acid](/img/structure/B13040137.png)


